molecular formula C9H12O2S B13109623 Ethyl2-(2H-thiopyran-4-yl)acetate

Ethyl2-(2H-thiopyran-4-yl)acetate

Cat. No.: B13109623
M. Wt: 184.26 g/mol
InChI Key: SXCXGDVGNGEXMF-UHFFFAOYSA-N
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Description

Ethyl 2-(2H-thiopyran-4-yl)acetate is an organic compound with the molecular formula C9H16O2S It is a derivative of thiopyran, a sulfur-containing heterocyclic compound

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 2-(2H-thiopyran-4-yl)acetate typically involves the reaction of thiopyran derivatives with ethyl acetate under specific conditions. One common method includes the use of a base catalyst to facilitate the reaction. The reaction is usually carried out in an inert atmosphere to prevent oxidation and other side reactions.

Industrial Production Methods

Industrial production of ethyl 2-(2H-thiopyran-4-yl)acetate may involve large-scale synthesis using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature, pressure, and reactant concentrations, ensuring high yield and purity of the product.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-(2H-thiopyran-4-yl)acetate can undergo various chemical reactions, including:

    Oxidation: This reaction typically involves the use of oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions may be carried out using reducing agents like lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, where the ester group is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Nucleophiles such as amines, thiols.

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Alcohols or thiols.

    Substitution: Various substituted thiopyran derivatives.

Scientific Research Applications

Ethyl 2-(2H-thiopyran-4-yl)acetate has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and antifungal properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of ethyl 2-(2H-thiopyran-4-yl)acetate involves its interaction with specific molecular targets. In biological systems, it may interact with enzymes or receptors, leading to various biochemical effects. The exact pathways and targets can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 2-(tetrahydro-2H-thiopyran-4-yl)acetate
  • Ethyl 2-(tetrahydro-2H-pyran-4-yl)acetate

Uniqueness

Ethyl 2-(2H-thiopyran-4-yl)acetate is unique due to the presence of the thiopyran ring, which imparts distinct chemical and physical properties compared to its oxygen-containing analogs. This uniqueness makes it valuable in specific synthetic and research applications.

Properties

Molecular Formula

C9H12O2S

Molecular Weight

184.26 g/mol

IUPAC Name

ethyl 2-(2H-thiopyran-4-yl)acetate

InChI

InChI=1S/C9H12O2S/c1-2-11-9(10)7-8-3-5-12-6-4-8/h3-5H,2,6-7H2,1H3

InChI Key

SXCXGDVGNGEXMF-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CC1=CCSC=C1

Origin of Product

United States

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